![molecular formula C20H24ClN5O2 B2396800 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 866733-83-7](/img/no-structure.png)
8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in DNA synthesis and repair. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
Studies have shown that 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione exhibits a range of biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death. Additionally, 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. The compound has also been found to possess antimicrobial, anti-inflammatory, and antiviral properties, which may be attributed to its ability to disrupt cell membranes and interfere with metabolic processes.
实验室实验的优点和局限性
8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has several advantages for lab experiments. It is a highly potent compound that exhibits a range of biological activities, making it a valuable tool for investigating the mechanisms of disease and developing new treatments. The compound is also relatively easy to synthesize, allowing for large-scale production. However, there are also some limitations associated with the use of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione in lab experiments. The compound may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood, which may complicate data interpretation.
未来方向
There are several future directions for the study of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione. One area of research is the development of new analogs of the compound with improved potency and selectivity. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, studies could be conducted to better understand the mechanism of action of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione and its effects on cellular processes. Finally, the compound could be evaluated for its potential use in the development of new diagnostic tools for the detection and monitoring of diseases.
合成方法
The synthesis of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione involves the reaction of 2,6-dioxopurine with 2-chlorobenzylamine and 1-aminocyclohexane in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the desired product. The synthesis method has been optimized to obtain high yields of the compound with high purity.
科学研究应用
8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. The compound has also been found to possess antimicrobial, anti-inflammatory, and antiviral properties. Studies have been conducted to investigate the potential use of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
属性
CAS 编号 |
866733-83-7 |
|---|---|
产品名称 |
8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
分子式 |
C20H24ClN5O2 |
分子量 |
401.9 |
IUPAC 名称 |
8-(azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H24ClN5O2/c1-23-17-16(18(27)24(2)20(23)28)26(13-14-9-5-6-10-15(14)21)19(22-17)25-11-7-3-4-8-12-25/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3 |
InChI 键 |
MBIYBMYZJAGKDH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC=CC=C4Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



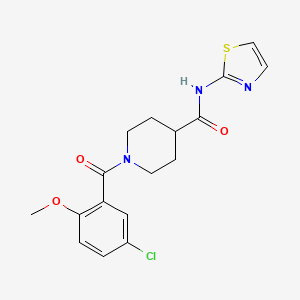
![4-[(2-Phenoxyethyl)sulfonyl]morpholine](/img/structure/B2396718.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2396720.png)
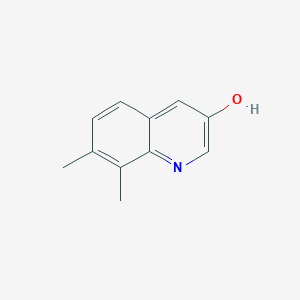

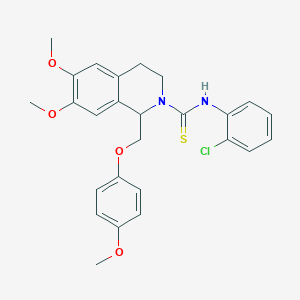
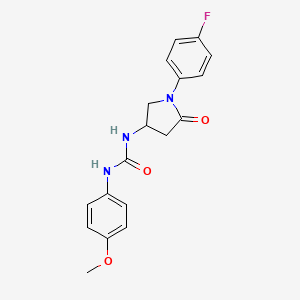
![4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2396729.png)
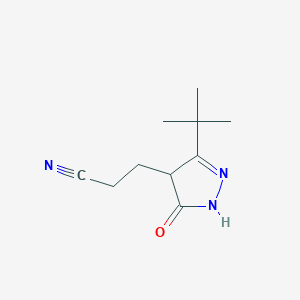
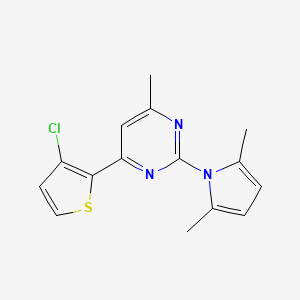
![(Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2396738.png)
![4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol](/img/structure/B2396740.png)